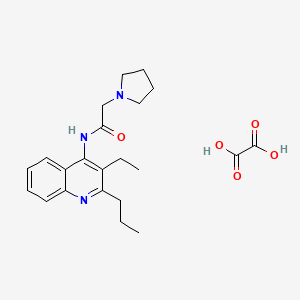
N-(3-ethyl-2-propyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-ethyl-2-propyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate, also known as EPPQA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPQA belongs to the class of quinoline derivatives and is synthesized through a multistep process.
作用机制
The mechanism of action of N-(3-ethyl-2-propyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate is not fully understood. However, it has been suggested that N-(3-ethyl-2-propyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate exerts its biological effects through the modulation of various signaling pathways. N-(3-ethyl-2-propyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. N-(3-ethyl-2-propyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-(3-ethyl-2-propyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to induce apoptosis, inhibit cell proliferation, and suppress inflammation. N-(3-ethyl-2-propyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate has also been shown to protect against neurodegeneration and oxidative stress.
实验室实验的优点和局限性
N-(3-ethyl-2-propyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit a wide range of biological activities. However, N-(3-ethyl-2-propyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate is also associated with some limitations. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions.
未来方向
For the study of N-(3-ethyl-2-propyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate could focus on elucidating its mechanism of action, exploring its potential therapeutic applications, and assessing its safety and efficacy in clinical settings.
合成方法
The synthesis of N-(3-ethyl-2-propyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate involves a multistep process that begins with the condensation of 2-aminobenzonitrile with 3-ethyl-2-propenoic acid. The resulting product is further reacted with 1-pyrrolidinecarboxamide to form N-(3-ethyl-2-propyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate. The final product is obtained as an oxalate salt.
科学研究应用
N-(3-ethyl-2-propyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and neuroprotective effects. N-(3-ethyl-2-propyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate has also been shown to possess antiviral activity against herpes simplex virus type 1 and type 2.
属性
IUPAC Name |
N-(3-ethyl-2-propylquinolin-4-yl)-2-pyrrolidin-1-ylacetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O.C2H2O4/c1-3-9-17-15(4-2)20(16-10-5-6-11-18(16)21-17)22-19(24)14-23-12-7-8-13-23;3-1(4)2(5)6/h5-6,10-11H,3-4,7-9,12-14H2,1-2H3,(H,21,22,24);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAZJFWHQPQQRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2C(=C1CC)NC(=O)CN3CCCC3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxamide](/img/structure/B6053599.png)
![ethyl 4-[3-(4-bromophenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B6053609.png)
![1-[2-(2,4-dimethylphenoxy)propanoyl]azepane](/img/structure/B6053610.png)

![4-(2,2-difluoro-1,3-benzodioxol-5-yl)-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B6053632.png)

![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B6053643.png)
![7-(2-fluoro-5-methoxybenzyl)-2-(1H-pyrazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6053644.png)
![diethyl 4-[2-(benzyloxy)phenyl]-1-(4-chlorobenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B6053649.png)

![N-(4-methoxybenzyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6053664.png)
![2-[1-(3-chlorophenyl)-5-oxo-3-pyrrolidinyl]-N,5-dimethyl-1H-imidazole-4-carboxamide](/img/structure/B6053672.png)
methanone](/img/structure/B6053693.png)
![N-[4-(acetylamino)phenyl]-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)propanamide](/img/structure/B6053698.png)